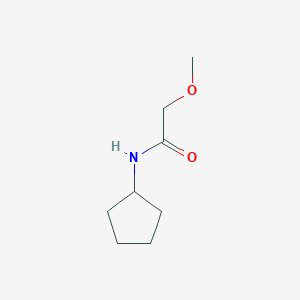

N-cyclopentyl-2-methoxyacetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-6-8(10)9-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMAIVKQGZKSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-methoxyacetamide typically involves the reaction of cyclopentylamine with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-2-methoxyacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several chloro-substituted acetamides, such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide), are used as herbicides . Key differences include:

- Substituent Position : N-Cyclopentyl-2-methoxyacetamide lacks the chloro and aromatic groups present in these herbicides, which are critical for their herbicidal activity.

Pharmacologically Active Acetamides

- Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide): A synthetic opioid with a complex structure featuring a piperidine ring and phenyl groups. Unlike this compound, this compound’s psychoactivity arises from its opioid receptor binding, driven by the piperidinyl and phenethyl moieties .

- N-(3-Amino-4-methoxyphenyl)acetamide: This derivative, used in laboratory research, has an aromatic amino-methoxy substitution. The cyclopentyl group in this compound likely reduces aromatic ring-mediated toxicity but may increase metabolic stability .

Sulfur-Containing Analogues

- 2-(Cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide: The thioether linkage and butynyl chain in this compound contrast with the methoxy and cyclopentyl groups in this compound, highlighting differences in electronic properties and steric effects .

Anti-Inflammatory and Analgesic Derivatives

Substituted phenoxy acetamides, such as N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide, exhibit anti-inflammatory activity. The bicyclic substituent in these compounds suggests that bulky groups on the nitrogen atom enhance binding to inflammatory targets, a property that may extend to this compound due to its cyclopentyl group .

Biological Activity

N-cyclopentyl-2-methoxyacetamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound can be synthesized through the reaction of cyclopentylamine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures (0-5°C) to control exothermic reactions. The molecular formula for this compound is , with a molecular weight of approximately 197.26 g/mol.

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Cyclopentylamine + Methoxyacetyl chloride | 0-5°C, triethylamine as base |

| 2 | Reaction completion | Stirring until product formation |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anti-inflammatory properties. These effects are attributed to its interaction with specific molecular targets, including receptors and enzymes.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against a range of bacterial strains. For instance, it has shown effective inhibition against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The compound's anti-inflammatory activity has been assessed through various assays measuring cytokine production and inflammatory mediator release. Notably, it appears to modulate pathways involving tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

This compound likely exerts its biological effects through several mechanisms:

- Receptor Binding: The compound may bind to specific receptors involved in pain and inflammation pathways, leading to reduced inflammatory responses.

- Enzyme Inhibition: It could inhibit enzymes that contribute to inflammatory processes, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in treating inflammatory diseases and infections.

Study Overview

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-methylacetamide | Lacks cyclopentyl group | Minimal biological activity |

| N-cyclopentylacetamide | Similar structure | Moderate activity |

| This compound | Cyclopentyl + methoxy groups | Significant antimicrobial & anti-inflammatory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.